benzo[h]quinazolin-4(3H)-one
Description
Significance of the Benzo[h]quinazolin-4(3H)-one Scaffold in Heterocyclic Chemistry
The quinazolinone skeleton is a fundamental building block in the synthesis of a vast array of heterocyclic compounds. omicsonline.org Its fused bicyclic structure provides a stable and versatile platform for medicinal chemists to introduce various bioactive moieties, leading to the creation of new potential medicinal agents. omicsonline.orgresearchgate.net The this compound framework, a specific class of quinazolinones, is of considerable interest due to the diverse biological properties exhibited by its derivatives. researchgate.net
The stability of the quinazolinone nucleus has inspired researchers to synthesize a multitude of derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. omicsonline.orgnih.govacgpubs.orgmdpi.commdpi.com This broad spectrum of activity underscores the importance of the this compound scaffold as a "privileged structure" in drug discovery. mdpi.com
Overview of Research Trajectories for Fused Quinazolinone Systems
Research into fused quinazolinone systems, including this compound, is multifaceted and dynamic. A significant area of focus is the development of efficient and environmentally friendly synthetic methodologies. chim.itorganic-chemistry.orgekb.eg This includes the use of microwave irradiation and phase-transfer catalysis to streamline the synthesis of novel derivatives. srce.hr
Another major research direction is the exploration of the biological activities of newly synthesized compounds. Scientists are actively investigating the potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents. nih.govacgpubs.orgontosight.airesearchgate.net For instance, certain derivatives have shown significant antitumor activity against various human cancer cell lines. srce.hr Furthermore, the antimicrobial properties of these compounds are being explored to combat drug-resistant bacteria and fungi. researchgate.net
Recent studies have also begun to explore the application of fused quinazolinone systems in materials science, although this area is less developed than the medicinal chemistry applications. The unique photophysical and electronic properties of these compounds suggest their potential use in the development of novel organic light-emitting diodes (OLEDs) and chemical sensors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYARVTSUNBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437166 | |
| Record name | Benzo[h]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506418-75-3 | |
| Record name | Benzo[h]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo H Quinazolin 4 3h One and Its Derivatives
Conventional and Expedient Synthetic Routes
Traditional synthetic methods for the construction of the benzo[h]quinazolin-4(3H)-one core often rely on well-established name reactions and cyclization strategies involving readily available starting materials.
Niementowski Reaction-Based Approaches
The Niementowski reaction is a cornerstone in the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid derivative with an amide. In the context of this compound, this would typically involve the reaction of 1-aminonaphthalene-2-carboxylic acid with formamide (B127407) or a related amide. The reaction is generally carried out at elevated temperatures, leading to the formation of the pyrimidinone ring fused to the naphthalene (B1677914) system.
The reaction conditions can be demanding, often requiring high temperatures and long reaction times. To mitigate these challenges, microwave irradiation has been explored as an alternative energy source to drive the reaction more efficiently. This modification can lead to significantly reduced reaction times and improved yields of the desired product.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 1-Aminonaphthalene-2-carboxylic acid | Formamide | 125-130 °C | This compound | Data not available |
| Substituted 1-aminonaphthalene-2-carboxylic acids | Various amides | High temperature / Microwave | Substituted benzo[h]quinazolin-4(3H)-ones | Data not available |
Cyclization of Anthranilic Acid Derivatives
A versatile and widely employed strategy for the synthesis of quinazolin-4(3H)-ones involves the cyclization of anthranilic acid derivatives. For the synthesis of this compound, the analogous starting material, 1-aminonaphthalene-2-carboxylic acid, serves as a key precursor.
One common approach involves the acylation of 1-aminonaphthalene-2-carboxylic acid, followed by cyclization. For instance, reaction with an appropriate acyl chloride can yield an N-acyl intermediate, which can then be cyclized to the corresponding this compound derivative.
Another pathway proceeds through the formation of a benzoxazinone (B8607429) intermediate. Treatment of the anthranilic acid derivative with reagents like acetic anhydride (B1165640) can lead to a cyclized benzoxazinone. Subsequent reaction of this intermediate with an amine or ammonia (B1221849) source can then furnish the desired quinazolinone. For the parent this compound, reaction with ammonia would be required.
| Precursor | Reagent(s) | Key Intermediate | Product |
| 1-Aminonaphthalene-2-carboxylic acid | Acyl Chloride, then cyclization | N-Acyl-1-aminonaphthalene-2-carboxylic acid | Substituted this compound |
| 1-Aminonaphthalene-2-carboxylic acid | Acetic Anhydride, then Ammonia | Naphtho[1,2-d] nih.govnih.govoxazin-4-one | This compound |
Expedient Synthesis from 1-Tetralone (B52770) and Related Naphthyl Precursors
An efficient, four-step synthesis of this compound has been reported starting from the readily available precursor, 1-tetralone nih.gov. This approach offers an alternative to the more classical methods and provides a strategic route to the target molecule. While the full experimental details are not widely available, the key transformations likely involve the construction of the pyrimidine (B1678525) ring onto the naphthalene framework derived from 1-tetralone. This method highlights the utility of using different starting materials to access the this compound scaffold.
Transition-Metal-Catalyzed Synthesis
Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of quinazolinones has benefited significantly from these advancements, particularly through the use of palladium catalysts.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the construction of the quinazolinone core, often allowing for the assembly of the heterocyclic system in a single step from readily accessible starting materials.
One-pot palladium-catalyzed methodologies provide a highly efficient route to substituted quinazolin-4(3H)-ones. A notable example involves a three-component reaction between a 2-aminobenzamide (B116534), an aryl halide, and an isocyanide, such as tert-butyl isocyanide nih.gov. This process, facilitated by a palladium catalyst, proceeds through an isocyanide insertion followed by a cyclization sequence to furnish the quinazolinone product in moderate to excellent yields. While this method has been demonstrated for various quinazolinones, its specific application to the synthesis of this compound from the corresponding naphthyl precursors is a logical extension.
Another palladium-catalyzed one-pot synthesis involves the reaction of o-nitrobenzamides with alcohols rsc.orgresearchgate.net. This transformation proceeds through a cascade of reactions including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all catalyzed by a single palladium complex. This method offers an atom-economical and environmentally benign approach to 2-substituted quinazolin-4(3H)-ones. The adaptation of this methodology using a 1-nitro-2-naphthamide derivative could provide a direct route to substituted benzo[h]quinazolin-4(3H)-ones.
| Starting Materials | Catalyst System | Reaction Type | Product |
| 2-Aminobenzamide, Aryl Halide, tert-Butyl Isocyanide | PdCl2, DPPP, t-BuONa | Isocyanide Insertion/Cyclization | 2,3-Disubstituted quinazolin-4(3H)-one |
| o-Nitrobenzamide, Alcohol | Pd(dppf)Cl2 | Hydrogen-Transfer Cascade | 2-Substituted quinazolin-4(3H)-one |
C–X Cleavage, Alkyne Insertion, and C–H Annulation Strategies
The construction of the this compound scaffold can be efficiently achieved through strategies involving C–H activation and annulation. While a direct one-pot reaction involving C-X cleavage, alkyne insertion, and C-H annulation for this specific heterocycle is not extensively documented, related methodologies provide a strong foundation for its synthesis.
Rhodium-Catalyzed C–H Annulation:
Rhodium(III)-catalyzed C–H activation and annulation reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems. For instance, the annulation of 2-thienylquinazolin-4(3H)-ones with diphenylacetylene, catalyzed by a rhodium(III) complex, has been reported to produce polycyclic quinazolinone derivatives. rsc.org This methodology highlights the potential for C–H functionalization of the quinazolinone core to build the "h" ring. Similarly, rhodium(III)-catalyzed annulation has been used to create difluorinated quinazolinone derivatives, utilizing an amide carbonyl as the directing group. nih.gov These approaches demonstrate the versatility of rhodium catalysis in constructing fused quinazolinone systems through C–H activation.
Palladium-Catalyzed Isocyanide Insertion:
Palladium catalysis offers another avenue for the synthesis of quinazolinones. A one-pot, three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, catalyzed by palladium, efficiently constructs quinazolin-4(3H)-ones. organic-chemistry.org This method proceeds via a palladium-catalyzed isocyanide insertion followed by a cyclization sequence. organic-chemistry.org While this does not involve alkyne insertion, the principle of inserting a one-carbon unit (from the isocyanide) is a related strategy for building the pyrimidinone ring.
Iridium-Catalyzed C-H Activation:
Iridium catalysts have also been employed in the synthesis of quinazolinones through C-H activation. A one-pot oxidative cyclization of primary alcohols with o-aminobenzamides, catalyzed by [Cp*IrCl2]2, proceeds under hydrogen transfer conditions to yield quinazolinones. nih.gov This demonstrates the utility of iridium in facilitating the key C-N bond formations required for the quinazolinone core.
Copper-Catalyzed Reactions
Copper-catalyzed reactions are widely utilized for the synthesis of quinazolinone derivatives due to the low cost and versatile reactivity of copper catalysts. These methods often involve cascade or domino reactions, allowing for the construction of the heterocyclic system in a single step from simple starting materials.
One efficient approach involves the copper-catalyzed cascade synthesis of quinazolinones from amidine hydrochlorides and substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. nih.gov Another strategy employs a copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines. organic-chemistry.org This reaction benefits from the use of an environmentally benign Cu(II) acetate (B1210297) catalyst and can be performed in a sustainable solvent like anisole. organic-chemistry.org
Furthermore, a copper-catalyzed tandem C(sp2)–H amination and annulation of benzamides and amidines has been developed for the synthesis of quinazolin-4(1H)-ones. mdpi.com A novel approach utilizes a Cu-catalyzed annulation of 2-nitrobenzonitrile (B147312) and alcohols under air, providing a convenient route to 2-arylquinazolin-4(3H)-one derivatives under mild conditions. researchgate.net This method is notable for not requiring external oxidants or reductants. researchgate.net
A study by Liu et al. demonstrated the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones using Cu(OAc)2·H2O as a catalyst, starting from substituted isatins and 2-bromopyridine (B144113) derivatives. mdpi.com This reaction involves the cleavage of C–N and C–C bonds and the formation of two new C–N bonds. mdpi.com
| Catalyst | Starting Materials | Key Features | Reference |
| Cu(I) | Amidine hydrochlorides, 2-halobenzaldehydes/ketones | Cascade reaction, good to excellent yields | nih.gov |
| Cu(OAc)2·H2O | 2-isocyanobenzoates, amines | Green solvent (anisole), mild base | organic-chemistry.org |
| Copper-mediator | Benzamides, amidines | Tandem C(sp2)–H amination and annulation | mdpi.com |
| Cu(OAc)2 | 2-nitrobenzonitrile, alcohols | Mild conditions, no external oxidant/reductant | researchgate.net |
| Cu(OAc)2·H2O | Isatins, 2-bromopyridine derivatives | C–N and C–C bond cleavage, two C–N bond formations | mdpi.com |
Zinc(II)-Catalyzed Cyclizations
Zinc(II) catalysts have also been effectively employed in the synthesis of quinazolinone derivatives, often in multi-component reactions that allow for rapid assembly of the molecular framework.
A notable example is the three-component one-pot cyclocondensation reaction of isatoic anhydride, amines, and aldehydes, which is catalyzed by zinc(II) perfluorooctanoate [Zn(PFO)2] to afford the corresponding quinazolinone derivatives in good yields. nih.gov More recently, a method utilizing a bench-stable zinc compound for the coupling of o-amino amides/esters with nitriles has been reported to produce diverse quinazolinone scaffolds. nih.gov Mechanistic studies of this reaction have established that it proceeds via an aminyl radical pathway. nih.gov
| Catalyst | Starting Materials | Reaction Type | Reference |
| [Zn(PFO)2] | Isatoic anhydride, amines, aldehydes | Three-component one-pot cyclocondensation | nih.gov |
| Zinc compound | o-amino amides/esters, nitriles | Coupling via an aminyl radical pathway | nih.gov |
Metal-Free and Organocatalytic Approaches
In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies. Metal-free and organocatalytic approaches for the synthesis of this compound and its derivatives align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.
Oxidative Olefin Bond Cleavage Methodologies
An efficient and selective metal- and catalyst-free oxidative procedure has been developed for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes. organic-chemistry.orgnih.govmdpi.com This method involves the oxidative cleavage of the olefin bond of styrene (B11656) to generate an in-situ aldehyde, which then undergoes condensation and cyclization with the o-aminobenzamide. nih.gov The reaction is typically carried out in the presence of an oxidant such as di-tert-butyl peroxide (DTBP) and an additive like p-toluenesulfonic acid (p-TsOH) in a solvent like DMSO at elevated temperatures. nih.gov
This approach is lauded for its operational simplicity, use of low-cost materials, and environmental friendliness. organic-chemistry.orgnih.govmdpi.com A variety of substituted styrenes can be used, demonstrating good functional group tolerance and providing the corresponding quinazolin-4(3H)-ones in moderate to excellent yields. nih.gov
| Starting Material 1 | Starting Material 2 | Oxidant | Additive | Key Features | Reference |
| o-Aminobenzamide | Styrene | DTBP | p-TsOH | Metal- and catalyst-free, in-situ aldehyde formation | nih.gov |
Catalyst-Free Condensation Reactions
The synthesis of the quinazolin-4(3H)-one core can also be achieved through catalyst-free condensation reactions. A straightforward method involves the refluxing of anthranilamide with triethylorthoformate in ethanol (B145695) to produce quinazolin-4(3H)-one. nih.gov Similarly, reacting anthranilamide with triethylorthoacetate or triethylorthobenzoate under the same conditions yields 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone, respectively. nih.gov
Another catalyst-free approach involves the reaction of 2-aminobenzamide with various aldehydes at high temperatures. nih.gov This direct condensation method, while often requiring elevated temperatures, offers a simple and atom-economical route to a variety of 2-substituted quinazolin-4(3H)-ones. nih.gov
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Product | Reference |
| Anthranilamide | Triethylorthoformate | Ethanol | Reflux | Quinazolin-4(3H)-one | nih.gov |
| Anthranilamide | Triethylorthoacetate | Ethanol | Reflux | 2-Methyl-4(3H)-quinazolinone | nih.gov |
| Anthranilamide | Triethylorthobenzoate | Ethanol | Reflux | 2-Phenyl-4(3H)-quinazolinone | nih.gov |
| 2-Aminobenzamide | Various aldehydes | N/A | High temperature | 2-Substituted quinazolin-4(3H)-ones | nih.gov |
Enzymatic and Photocatalytic Methods
Harnessing the power of enzymes and light, biocatalytic and photocatalytic methods offer green and efficient alternatives for the synthesis of quinazolinones.
A chemoenzymatic approach has been developed that combines the catalytic activity of an enzyme with a chemical oxidant. For example, laccase, in cooperation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), has been used for the aerobic oxidative cyclization of 2-aminobenzamide and aldehydes to produce quinazolinones in high yields. rsc.org
A particularly innovative method combines enzymatic catalysis and photocatalysis in a one-pot synthesis. In this process, α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide to form a 2-phenyl-2,3-dihydroquinazolin-4(1H)-one intermediate. nih.gov This intermediate is then oxidized to the final quinazolinone product under white LED irradiation. nih.gov This dual catalytic system is highly efficient, affording excellent yields in a short reaction time. nih.gov
Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been achieved using fluorescein (B123965) as a metal-free organic photocatalyst in the presence of an oxidant like TBHP (tert-butyl hydroperoxide). rsc.orgnih.gov This method is attractive due to its use of a renewable energy source and avoidance of metal catalysts. nih.gov
| Method | Catalyst/Enzyme | Key Features | Reference |
| Chemoenzymatic | Laccase/DDQ | Aerobic oxidation, aqueous media, ambient temperature | rsc.org |
| Combined Enzymatic and Photocatalytic | α-Chymotrypsin, White LED | One-pot, highly efficient, short reaction time | nih.gov |
| Photocatalytic | Fluorescein, Visible Light | Metal-free, renewable energy source | rsc.orgnih.gov |
Visible-Light-Induced Cyclization Strategies
The quest for sustainable and environmentally benign synthetic methodologies has led to the exploration of visible-light-induced reactions for the construction of complex molecular architectures. In the context of quinazolin-4(3H)-one synthesis, visible-light-mediated cyclization has emerged as a powerful tool, offering a green and efficient alternative to traditional methods that often require harsh conditions, corrosive catalysts, or hazardous oxidants. nih.govbohrium.com
A notable strategy involves the condensation cyclization of 2-aminobenzamides with aldehydes, utilizing fluorescein as a photocatalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govrsc.orgresearchgate.net This metal-free approach harnesses the energy of visible light, a readily available and renewable resource, to drive the reaction forward under mild conditions. nih.gov The process demonstrates broad substrate scope, tolerating a variety of functional groups on both the 2-aminobenzamide and aldehyde starting materials, and consistently affords the desired quinazolin-4(3H)-one products in good to excellent yields. nih.govrsc.orgresearchgate.net
The proposed mechanism for this transformation begins with the excitation of the fluorescein photocatalyst by visible light. The excited photocatalyst then promotes the formation of radical intermediates from the starting materials, which subsequently undergo a cascade of reactions including condensation and intramolecular cyclization to furnish the final quinazolin-4(3H)-one scaffold. This method not only aligns with the principles of green chemistry by avoiding the use of heavy metals and harsh reagents but also provides a straightforward and high-yielding pathway to this important class of heterocyclic compounds. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound and its derivatives has benefited significantly from the application of these principles, with methodologies being developed that reduce waste, conserve energy, and utilize less hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a green technology due to its ability to dramatically reduce reaction times, improve yields, and often enable reactions to proceed under solvent-free conditions. researchgate.netniscpr.res.in In the synthesis of quinazolin-4(3H)-one derivatives, microwave irradiation has been successfully employed to accelerate reactions that would otherwise require prolonged heating under conventional conditions. researchgate.netnih.gov
Another example is the multi-step synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide, where the final cyclization step is carried out under microwave irradiation (800 W at 135 °C for 4 minutes), resulting in high yields of 81% and 85%, respectively. researchgate.net This demonstrates the power of microwave technology to facilitate the efficient synthesis of functionalized quinazolinone derivatives. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazolinone Derivatives
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | Several minutes |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling organic solvents | Can be performed in water or under solvent-free conditions |
| Yield | Moderate to good | Good to excellent |
| By-product Formation | Can be significant | Often reduced |
Ultrasound-Promoted Reactions
Ultrasound irradiation is another green chemistry tool that utilizes the phenomenon of acoustic cavitation to promote chemical reactions. This technique can lead to enhanced reaction rates, improved yields, and milder reaction conditions compared to conventional methods.
In the context of 4(3H)-quinazoline synthesis, an ultrasound-assisted approach has been reported for a Niementowski-like reaction. arkat-usa.org This method involves the reaction of 2-aminobenzonitrile (B23959) and acyl chlorides in the presence of a catalytic amount of Yb(OTf)3 under solvent-free conditions. arkat-usa.org The use of ultrasound for 45 minutes at a bath temperature of 40 °C resulted in a significantly higher yield (95%) of 2-methyl-4(3H)-quinazoline compared to the microwave-assisted process (72%) and a blank experiment without the catalyst (<10%). arkat-usa.org Notably, the ultrasound-promoted synthesis did not require chromatographic purification, further enhancing its green credentials. arkat-usa.org
Aqueous Media and Solvent-Free Conditions
The use of water as a reaction medium and the development of solvent-free reaction conditions are cornerstones of green chemistry, as they eliminate the environmental and health hazards associated with volatile organic solvents.
The synthesis of quinazolin-4(3H)-one derivatives has been successfully achieved in aqueous media. For instance, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines can be performed in water under microwave irradiation, providing a green and efficient route to these compounds. sci-hub.cat
Solvent-free synthesis offers even greater environmental benefits. An efficient and rapid condensation of anthranilic acid or anthranilamide with various acylamides has been developed using a catalytic amount of Antimony(III) chloride (SbCl3) under microwave irradiation without any solvent. niscpr.res.in This one-pot reaction proceeds to completion in several minutes, affording 2-substituted quinazolin-4(3H)-ones in good to excellent yields (65-95%). niscpr.res.in The methodology is characterized by a simple work-up procedure, clean conversion, and high yields, making it an environmentally friendly alternative to traditional methods. niscpr.res.in Another example involves the use of montmorillonite (B579905) K-10 clay as a catalyst for the solvent-free reaction of anthranilic acid with amides at 150 °C, demonstrating the utility of solid acid catalysts in green synthesis. researchgate.net
Advanced Functionalization and Derivatization Strategies
The strategic functionalization and derivatization of the this compound core are crucial for modulating its physicochemical properties and biological activities. Advanced synthetic methods allow for the precise introduction of various substituents at different positions of the heterocyclic ring system.
Electrophilic Substitution Reactions on the Quinazolinone Core
The quinazolinone ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The electron-rich nature of the benzene (B151609) portion of the fused ring system makes it the primary site for such reactions. The specific position of substitution is influenced by the directing effects of the substituents already present on the ring and the nature of the electrophile.
Common electrophilic substitution reactions that can be applied to the quinazolinone core include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, bromination of 2,3-disubstituted-4(3H)-quinazolinones can be achieved by treating the quinazolinone with bromine in glacial acetic acid. nih.gov This reaction introduces a bromine atom onto the aromatic ring, which can then serve as a handle for further synthetic transformations through cross-coupling reactions.
The reactivity of the quinazolinone core towards electrophiles is also influenced by the tautomeric forms of the molecule. omicsonline.org The presence of the lactam-lactim tautomerism can affect the electron density distribution within the ring system, thereby influencing the regioselectivity of the electrophilic attack. The positions at 2, 6, and 8 of the quinazolinone ring are often considered important for structure-activity relationship studies, and electrophilic substitution reactions provide a means to modify these positions. omicsonline.org
Table 2: Common Electrophilic Substitution Reactions on Aromatic Rings
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Halogenation | X₂ (X = Cl, Br), Lewis Acid | X⁺ (Halonium ion) |
| Sulfonation | Fuming H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) |
While specific examples of electrophilic substitution reactions directly on the this compound core are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on quinazolinone systems are applicable. The additional fused benzene ring in the benzo[h] derivative would further influence the regioselectivity of these reactions, offering more positions for substitution and requiring careful control of reaction conditions to achieve the desired isomer.
Alkylation and Hydrazide Formation
Alkylation at various positions of the quinazolinone ring system, followed by conversion to hydrazides, serves as a common strategy to introduce diverse functional groups and build molecular complexity. The hydrazide moiety is a versatile intermediate that can be further elaborated into a variety of heterocyclic systems.
A typical approach involves the alkylation of a pre-formed quinazolinone. For instance, a 2-substituted-4(3H)-quinazolinone can be reacted with an alkyl halide, such as ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate, to yield the corresponding ester derivative. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the acetohydrazide. This method is exemplified by the synthesis of 2-(1-methylethyl)-3-ethoxycarbonylmethyl-3,4-dihydroquinazolin-4-one, which is then converted to its corresponding hydrazide. This hydrazide acts as a key intermediate for the synthesis of various linked heterocyclic systems, including 1,3,4-oxadiazoles and pyrazoles researchgate.net.
Another example involves the synthesis of 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide. This synthesis starts with the alkylation of 6,8-dibromo-2-methylquinazolin-4-one with ethyl chloroacetate to give the ester, which is then treated with hydrazine hydrate. The resulting hydrazide can be further reacted with various reagents like triethyl orthoformate, acetylacetone, and ethyl acetoacetate (B1235776) to generate a range of derivatives.
The reaction of 2-phenyl-4(3H)-3,1-benzoxazinone with hydrazine hydrate can also be employed to produce 3-amino-2-phenyl-4(3H)-quinazolinone anjs.edu.iq. This amino-functionalized quinazolinone can then undergo further reactions.
The following table summarizes a representative reaction for hydrazide formation:
| Starting Material | Reagents | Product | Reference |
| 2-(1-methylethyl) -3-ethoxycarbonyl (methyl/or methoxy) 3,4-dihydroquinazolin-4-one | Hydrazine hydrate, boiling ethanol | 2-(1-methylethyl)-3-(hydrazinocarbonylmethyl)-3,4-dihydroquinazolin-4-one | researchgate.net |
| 2-phenyl-4(3H)-3,1-benzoxazinone | Hydrazine hydrate | 3-amino-2-phenyl-4(3H)-quinazolinone | anjs.edu.iq |
SN2 Substitution Reactions
SN2 (bimolecular nucleophilic substitution) reactions are fundamental to the synthesis and functionalization of this compound derivatives. These reactions are typically employed for the introduction of side chains at various positions of the quinazolinone core.
A common application of SN2 reactions in this context is the alkylation of the nitrogen atom at position 3. For example, the reaction of a 4(3H)-quinazolinone with an alkyl halide, such as ethyl chloroacetate, proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Another important use of SN2 reactions is the displacement of a leaving group on a side chain attached to the quinazolinone ring. For instance, a brominated quinazolinone derivative can undergo nucleophilic substitution with phenyl hydrazine, where the amino group of the phenyl hydrazine displaces the bromine atom. This reaction is a key step in the synthesis of more complex, substituted quinazolinones.
The following table provides an example of an SN2 reaction in the synthesis of a quinazolinone derivative:
| Substrate | Nucleophile | Product | Reaction Type | Reference |
| Brominated quinazolinone | Phenyl hydrazine | 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one | Nucleophilic Substitution (SN2) |
Fragment-Based Combinatorial Synthesis
Fragment-based drug design and combinatorial synthesis are powerful strategies for the discovery of novel bioactive molecules. These approaches involve the assembly of small molecular fragments to generate large libraries of compounds, which can then be screened for biological activity. While specific examples focusing solely on this compound are not extensively detailed in the searched literature, the principles of these methodologies are widely applied to the broader class of quinazolinones.
Fragment-based design typically begins with the identification of small, low-affinity fragments that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. For quinazolinones, a fragment-based approach could involve designing and synthesizing a library of derivatives by combining different fragments at various positions of the quinazolinone scaffold nih.gov.
Combinatorial synthesis allows for the rapid generation of a large number of compounds from a set of building blocks. This can be achieved through both solution-phase and solid-phase synthesis techniques. Solid-phase synthesis is particularly amenable to the creation of combinatorial libraries, as it simplifies the purification process. For example, a resin-bound amine can be converted to a polymer-bound S-methylthiopseudourea, which can then be condensed with various substituted isatoic anhydrides to produce a library of 2-amino-4(1H)-quinazolinone derivatives researchgate.netacs.org.
Multi-component reactions are also a valuable tool in combinatorial synthesis. A one-pot, three-component domino reaction of aldehydes, enaminones, and malononitrile, assisted by microwave irradiation, has been used to synthesize fused heterocyclic compounds, including quinolino[1,2-a]quinazoline derivatives nih.gov. Another three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines can efficiently produce diversely substituted quinazolin-4(3H)-ones acs.org. The Niementowski quinazoline (B50416) synthesis, a classical three-component reaction, has also been adapted for the creation of large combinatorial libraries researchgate.net.
These combinatorial approaches enable the systematic exploration of the chemical space around the quinazolinone scaffold, facilitating the identification of compounds with desired biological properties.
Nucleophilic Substitution Reactions for Side Chain Elaboration
Nucleophilic substitution reactions are a cornerstone for the elaboration of side chains on the this compound scaffold, allowing for the introduction of a wide array of functional groups and the modulation of physicochemical and pharmacological properties.
One common strategy involves the introduction of a reactive handle, such as a halogen, onto the quinazolinone core or a side chain, which can then be displaced by various nucleophiles. For instance, a chloro group at a specific position can be substituted by nucleophiles like benzoyl hydrazine, nicotinoyl hydrazine, or thiourea (B124793) to yield a variety of quinazolinone derivatives.
Another approach is to first introduce an amino group onto the quinazolinone ring. This amino group can then be acylated with reagents like chloroacetyl chloride or 3-chloropropionyl chloride. The resulting chloro-functionalized amide can subsequently react with a range of secondary amines, leading to the introduction of diverse side chains through nucleophilic substitution of the chlorine atom. This multi-step process allows for significant diversification of the final products.
The following table summarizes examples of nucleophilic substitution reactions for side chain elaboration:
| Starting Material | Reagent(s) | Intermediate/Product | Purpose | Reference |
| 4-chloro quinazoline derivative | Benzoyl hydrazine | 4-(2-benzoylhydrazinyl)quinazoline derivative | Introduction of a hydrazinyl side chain | |
| Amino-quinazolinone derivative | 1. Chloroacetyl chloride 2. Secondary amine | 8-aminoalkyl-substituted quinazolinone | Elaboration of a side chain at the 8-position | |
| 2-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide | Secondary amine | 2-(4-(substituted)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide | Introduction of a piperazinyl moiety |
Structure Activity Relationship Sar Studies of Benzo H Quinazolin 4 3h One Derivatives
Influence of Substitutions on Pharmacological Activity Profiles
The pharmacological profile of benzo[h]quinazolin-4(3H)-one derivatives is profoundly influenced by the nature, position, and stereochemistry of various substituents. Modifications to the fused rings, the introduction of diverse heterocyclic and aromatic moieties, and the tuning of physicochemical properties such as lipophilicity and electronic character are key strategies in the development of potent and selective agents.
Positional Effects of Heterocyclic Moieties and Aromatic Substituents
SAR studies on the broader quinazolinone class have consistently highlighted the significance of substitutions at the C2 and N3 positions of the pyrimidinone ring for determining pharmacological activity nih.gov. This principle is extrapolated to the this compound scaffold, where these positions represent primary sites for chemical modification to modulate biological outcomes.
For instance, in a study on the closely related 2-thioxo-benzo[g]quinazolin-4(3H)-one scaffold, derivatization at the N3 position with various substituted benzylideneamino moieties was shown to be critical for antimicrobial activity. The introduction of a 3-((4-(dimethylamino)benzylidene)amino) group resulted in one of the most potent compounds against Gram-positive bacteria researchgate.netnih.gov. Similarly, substitution of a heteryl group, such as a furfurylidene amino moiety, at the N3-position of a 2-phenyl-quinazolin-4(3H)-one core significantly enhanced antibacterial activity against a panel of bacterial pathogens frontiersin.org. These findings underscore the critical role of the N3 position, where the introduction of specific aromatic and heterocyclic substituents can dramatically influence the pharmacological profile. Modifications at the C2 position also play a crucial role, with studies showing that introducing moieties like substituted phenyl or methyl groups can alter the spectrum of activity frontiersin.orgsemanticscholar.org.
Impact of Lipophilicity and Electron-Withdrawing/Donating Groups
The lipophilicity and electronic properties of substituents are fundamental parameters that govern the pharmacokinetic and pharmacodynamic behavior of this compound derivatives. The interplay between these properties can determine a compound's ability to cross biological membranes and its affinity for a target receptor or enzyme.
The influence of electronic effects is a recurring theme in the SAR of these compounds. Preliminary SAR studies on 4(3H)-quinazolinones have shown that electron-withdrawing, lipophilic substituents are often highly beneficial for antimycobacterial activity, whereas electron-donating groups are less tolerated nih.gov. In contrast, for certain antibacterial quinazolinones, the presence of electron-donating groups on a benzylidene nucleus at the N3 position was found to produce good antibacterial effects frontiersin.org.
Specifically, in studies of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, substitutions on an N3-benzylideneamino ring revealed clear electronic trends. A derivative featuring a strongly electron-donating dimethylamino (-N(CH₃)₂) group at the para-position of the benzene (B151609) ring showed excellent activity against Gram-positive bacteria researchgate.netnih.gov. Conversely, the introduction of electron-withdrawing groups such as nitro (-NO₂) or chloro (-Cl) at the same position often led to a decrease in potency, highlighting the sensitivity of the biological target to the electronic nature of the substituent researchgate.netnih.gov.
SAR in Specific Biological Contexts (in vitro models)
The therapeutic potential of this compound derivatives has been primarily investigated in the contexts of antibacterial and anticancer activities. In vitro models, utilizing bacterial cultures and human cancer cell lines, have been instrumental in elucidating the specific structural features required to elicit these biological effects.
Antibacterial Activity
The quinazolinone scaffold is a well-established pharmacophore for the development of novel antibacterial agents nih.govnih.gov. SAR studies on the related 2-thioxo-benzo[g]quinazolin-4(3H)-one framework have provided significant insights into the structural requirements for antimicrobial potency. A series of 28 derivatives were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria researchgate.netnih.gov.
The most significant findings came from modifications at the N3 position. The parent compound, 3-amino-2-thioxo-benzo[g]quinazolin-4(3H)-one, showed moderate activity. However, condensation with various aromatic aldehydes to form Schiff bases at this position led to a wide range of activities. Notably, compounds with electron-donating substituents on the benzylidene ring generally displayed superior activity against Gram-positive bacteria. The compound featuring a 4-dimethylamino substituent was among the most active against Staphylococcus aureus and Bacillus subtilis researchgate.netnih.gov. In contrast, compounds with electron-withdrawing groups like 4-nitro or 4-chloro tended to have reduced activity researchgate.netnih.gov. Several compounds also demonstrated significant activity against Gram-negative bacteria, particularly Escherichia coli researchgate.netnih.gov.
Anticancer Activity
Quinazolinone derivatives are widely recognized for their potential as anticancer agents, with several compounds having advanced to clinical use nih.gov. SAR studies in this area aim to optimize cytotoxicity against cancer cells while minimizing effects on normal cells. Although specific SAR studies on the this compound core are limited, extensive research on the general quinazolin-4(3H)-one scaffold provides a predictive framework for its anticancer potential.
Cytotoxicity is highly dependent on the substitutions at the C2 and N3 positions. In one study, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened against multiple human cancer cell lines, including MCF-7 (breast), HeLa (cervix), and HepG2 (liver) researchgate.net. The results indicated that compounds bearing allyl and/or benzyl moieties at positions 2 and/or 3 of the quinazoline (B50416) nucleus yielded the best cytotoxic results researchgate.net.
Another study focusing on 2-styrylquinazolin-4(3H)-ones found that these compounds act as broad-spectrum cytotoxic agents rsc.org. The introduction of a styryl group at C2 with specific substitutions on its phenyl ring led to potent growth inhibition. For example, 2-(4-hydroxystyryl)quinazolin-4(3H)-one and 2-(2-methoxystyryl)quinazolin-4(3H)-one exhibited sub-micromolar potency against a broad panel of human cancer cell lines rsc.org. This suggests that extending the conjugation and introducing hydrogen-bond donors/acceptors at the C2 position is a viable strategy for enhancing anticancer activity.
Antifungal Activity
Derivatives of this compound have been the subject of various studies to determine their potential as antifungal agents. Research has shown that modifications to the core structure significantly influence their activity against a range of fungal strains.
A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated for antifungal activity against ten different fungal strains, including Aspergillus fumigatus, Candida albicans, and Aspergillus niger. The findings from these studies indicated that several of the tested compounds exhibited strong antifungal properties. researchgate.netnih.gov Similarly, novel 6-iodoquinazolin-4(3H)-one derivatives demonstrated good activity against C. albicans and A. niger. researchgate.net
Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antifungal efficacy. For instance, in a series of azole antifungal agents featuring a quinazolinone nucleus, the most potent compounds in vitro were those carrying a halogen at the 7-position of the quinazolinone ring. acs.org Specifically, the 7-chloro derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), was noted for its high in vitro activity. acs.org In other studies, an N-hexyl substituted isatin-quinazoline derivative was found to be relatively active against various fungi. nih.gov Conversely, certain modifications, such as the introduction of Schiff base and 2-azetidinone moieties, resulted in compounds with only moderate to poor antifungal activity. nih.gov
| Compound Class/Derivative | Key Structural Feature | Observed Antifungal Activity | Fungal Strains Tested |
|---|---|---|---|
| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | 2-thioxo substitution | Strong activity observed for several derivatives. researchgate.netnih.gov | Aspergillus fumigatus, Candida albicans, Aspergillus niger, Syncephalastrum racemosum, Geotricum candidum, Cryptococcus neoformans, Candida tropicalis, Penicillium expansum, Microsporum canis, Trichophyton mentagrophytes. researchgate.netnih.gov |
| Azole quinazolinones | Halogen at 7-position | Most potent in vitro activity. acs.org | Filamentous fungi. acs.org |
| UR-9825 | 7-Cl derivative | High in vitro activity; selected for further testing. acs.org | Candida (systemic candidosis models). acs.org |
| 6-iodoquinazolin-4(3H)-one derivatives | Iodine at 6-position | Good activity. researchgate.net | Candida albicans, Aspergillus niger. researchgate.net |
| Schiff bases and 2-azetidinone derivatives | Schiff base or 2-azetidinone moiety | Moderate to poor activity. nih.gov | Not specified. nih.gov |
Antiviral Activity
The antiviral potential of this compound derivatives has been explored against a variety of DNA and RNA viruses. The core benzoquinazoline structure has been identified as a promising platform for the development of new antiviral agents. nih.gov
A study focusing on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives tested their efficacy against herpes simplex virus (HSV-1 and HSV-2) and coxsackievirus B4 (CVB4). nih.govnih.gov Several compounds from this series (compounds 5–9, 11, 15–18, 21, 22, 24, 25, 27, and 28) were found to be active against CVB4, with compounds 5 and 9 showing particularly high activity. nih.gov Furthermore, compounds 5 and 24 demonstrated activity against both HSV-1 and HSV-2. nih.govnih.gov
Other research has focused on different viral targets. A series of novel malonate derivatives incorporating the quinazolin-4(3H)-one moiety was synthesized and evaluated for activity against the cucumber mosaic virus (CMV). nih.gov Compounds g15, g16, g17, and g18 from this series displayed excellent curative activities in vivo against CMV, with EC50 values ranging from 153.78 to 208.36 µg/mL. nih.gov In another investigation, benzo[g]quinazoline derivatives were screened for their effectiveness against the human rotavirus Wa strain. nih.gov This study identified compounds 1-3, 9, and 16 as having the highest activity, with viral reduction percentages between 50% and 66%. nih.gov Additionally, certain 2-substituted quinazolinones have shown activity against two types of varicella zoster virus (TK+ and TK–) and human cytomegalovirus, with EC50 values in the low micromolar range. urfu.ru
| Compound Series | Virus Target | Most Active Compounds | Key Findings |
|---|---|---|---|
| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Coxsackievirus B4 (CVB4), Herpes Simplex Virus (HSV-1, HSV-2) | 5, 9 (against CVB4); 5, 24 (against HSV-1 & 2) | Demonstrated weak to moderate activity. nih.govnih.gov |
| Malonate derivatives | Cucumber Mosaic Virus (CMV) | g15, g16, g17, g18 | Excellent curative activities in vivo with EC50 values better than reference drugs. nih.gov |
| Benzo[g]quinazoline derivatives | Human Rotavirus Wa strain | 1-3, 9, 16 | Showed viral reduction percentages of 50-66%. nih.gov |
| 2-Substituted quinazolinones | Varicella Zoster Virus (TK+ and TK–), Human Cytomegalovirus | Not specified | Active with EC50 values of 5.4–13.6 µM and 8.94–13.2 µM, respectively. urfu.ru |
Anti-inflammatory Activity
The quinazolin-4-one ring system is recognized as a promising scaffold for developing compounds with anti-inflammatory properties. nih.gov Research into various derivatives has revealed that specific substitutions on the core structure are crucial for this activity.
A study on novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones found that these compounds exhibited considerable anti-inflammatory activity. nih.gov The presence of halogens, such as iodine, at the 6th and 8th positions appears to contribute to this effect. nih.gov This is supported by other findings that substitution with a halogen can increase biological activities, including anti-inflammatory effects. researchgate.net
The nature of the substituent at the 2nd and 3rd positions also plays a significant role. One study reported that a derivative featuring a -N=CH-pyrazoline moiety at the C2 position and a fluorophenyl group at the C3 position produced the strongest anti-inflammatory activity within its series. researchgate.net Another investigation synthesized a hybrid molecule, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, which demonstrated significant anti-inflammatory activity, with a 62.61% inhibition of rat paw edema. mongoliajol.info This highlights the potential of combining the quinazolinone scaffold with known anti-inflammatory drug structures. mongoliajol.info
| Compound Series | Key Structural Features | Observed Activity |
|---|---|---|
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Di-iodo substitution at positions 6 and 8. nih.gov | High to moderate anti-inflammatory activity. nih.gov |
| 6-iodo-3-(4-fluorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)-methyl]-3H-quinazolin-4-one | -N=CH-pyrazoline at C2; fluorophenyl at C3. researchgate.net | Strongest anti-inflammatory activity in its series. researchgate.net |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | Hybrid with diclofenac structure. mongoliajol.info | Significant activity (62.61% inhibition of rat paw edema). mongoliajol.info |
Central Nervous System (CNS) Related Activities
Derivatives of quinazolin-4(3H)-one have been investigated for various activities related to the central nervous system, including anticonvulsant and antiepileptic potential. ijpsdronline.comnih.gov The foundational compound methaqualone [2-methyl-3-(o-tolyl)-4(3H)-quinazolone] is a well-known CNS-active agent, spurring further research into related structures. acs.org
SAR studies have identified key structural elements that influence anticonvulsant activity. The presence of a chlorine atom at the 7-position on the quinazolinone system was found to favor anticonvulsant effects. nih.gov Additionally, incorporating a 2-aminophenyl group at the 3-position was shown to increase this activity. nih.gov
Molecular docking studies have also been employed to predict the potential of these compounds as CNS agents. One such study investigated quinazolinone derivatives as ligands for the gamma-aminobutyric acid (GABAa) receptor, a key target for antiepileptic drugs. ijpsdronline.com The results indicated that all tested derivatives had a higher docking score than the reference drug diazepam, suggesting they could be potent GABAergic molecules. ijpsdronline.com Among the tested compounds, derivative Q-18, which features a hydroxyl group at the 2-position of the benzylidene amino group, exhibited the highest binding energy. ijpsdronline.com
| Activity | Compound Series/Derivative | Key Structural Features for Activity | Mechanism/Target |
|---|---|---|---|
| Anticonvulsant | General 4(3H)-quinazolinones | Chlorine atom at position 7; 2-aminophenyl group at position 3. nih.gov | Not specified. nih.gov |
| Antiepileptic (Predicted) | 3-disubstituted-4(3H)-quinazolinones | Derivative Q-18 (2-OH substitution) showed the best docking score. ijpsdronline.com | Predicted to be potent GABAergic molecules via GABAa receptor binding. ijpsdronline.com |
Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, Epoxide Hydrolase, Carbonic Anhydrase)
The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in disease.
Tyrosine Kinases Quinazolin-4(3H)-one derivatives are well-known inhibitors of different tyrosine kinases, which are crucial targets in cancer therapy. nih.gov A series of these derivatives showed potent inhibitory activity against several tyrosine protein kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.govnih.gov Specifically, compounds 2i and 3i from the series demonstrated strong enzyme inhibition against CDK2, HER2, and EGFR. nih.govtandfonline.com Molecular docking studies revealed that these compounds can act as either ATP non-competitive type-II inhibitors or ATP competitive type-I inhibitors, depending on the specific kinase. nih.govtandfonline.com The 4-anilinoquinazoline substitution pattern is a key feature for inhibiting receptor tyrosine kinases like EGFR and VEGFR-2. mdpi.com
Epoxide Hydrolase Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension. nih.gov Novel quinazoline-4(3H)-one derivatives have been designed and evaluated as potent sEH inhibitors. nih.govijpscr.info In one study, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (compound 3g) was identified as the most active sEH inhibitor, with an IC50 value of 0.5 nM. nih.gov Another class, quinazolinone-7-carboxamides, also emerged as novel sEH inhibitors, with compounds 34, 35, 37, and 43 showing IC50 values in the range of 0.30–0.66 µM. nih.gov
Carbonic Anhydrase Certain this compound derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms, particularly those associated with tumors, such as hCA IX and hCA XII. nih.gov A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides were evaluated, and compounds 2 and 4 were found to be effective and selective inhibitors of hCA IX and hCA XII. nih.gov For example, compound 4 exhibited Kᵢ values of 8.0 nM and 10.8 nM against hCA IX and hCA XII, respectively. nih.gov Another study reported that 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones are potent inhibitors of hCA-II, hCA-IX, and CA-XII at the nanomolar level. nih.gov
| Enzyme Target | Compound Series/Derivative | Potency (IC50/Kᵢ) | Key Findings |
|---|---|---|---|
| Tyrosine Kinases (CDK2, HER2, EGFR) | Quinazolin-4(3H)-ones (e.g., 2i, 3i) | IC50 (CDK2, 2i) = 0.173 µM; IC50 (EGFR, 2i) = 0.097 µM. nih.gov | Act as ATP competitive or non-competitive inhibitors. nih.govtandfonline.com |
| Soluble Epoxide Hydrolase (sEH) | 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g) | IC50 = 0.5 nM. nih.gov | Quinazolinone ring serves as a suitable scaffold for sEH inhibition. nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Quinazolinone-7-carboxamides (34, 35, 37, 43) | IC50 = 0.30-0.66 µM. nih.gov | Identified as a new lead structure for sEH inhibitors. nih.gov |
| Carbonic Anhydrase (hCA IX, hCA XII) | Compound 4 (a 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) | Kᵢ = 8.0 nM (hCA IX); 10.8 nM (hCA XII). nih.gov | Showed efficient and selective inhibition of tumor-associated isoforms. nih.gov |
Computational and Theoretical Studies on Benzo H Quinazolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of quinazolin-4(3H)-one derivatives, DFT calculations are employed to elucidate reaction mechanisms, understand regioselectivity, and analyze molecular structures.
For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to study the regioselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of quinazolin-4(3H)-one-isoxazole hybrids. nih.gov These theoretical calculations help rationalize experimental outcomes by determining activation energies and confirming reaction pathways. nih.gov Studies on quinazolin-4(3H)-one Schiff base derivatives have utilized the B3LYP/6–31G* level of theory to optimize ground-state geometries and perform quantum chemical calculations. nih.gov Furthermore, DFT has been applied to investigate the antioxidant properties of heterocyclic quinazolin-4-one derivatives by calculating ionization potential and other parameters related to radical scavenging activity. sapub.org
While these studies highlight the utility of DFT for the broader quinazolinone class, specific DFT analyses focused on the electronic structure and reaction mechanisms of the benzo[h]quinazolin-4(3H)-one isomer are not extensively reported.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are vital for predicting how a molecule might behave and interact with biological targets, thereby guiding the design of new drugs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Numerous studies have employed molecular docking to investigate the therapeutic potential of quinazolin-4(3H)-one derivatives against various biological targets:
Anticancer Agents: Docking studies have been used to evaluate quinazolin-4(3H)-one derivatives as inhibitors of multiple tyrosine kinases, such as CDK2, EGFR, HER2, and VEGFR2, which are implicated in cancer. nih.gov
Antimicrobial Agents: The binding patterns of substituted quinazolinone derivatives have been investigated against microbial targets to understand their antimicrobial activity. nih.gov
Vasorelaxant Agents: Molecular docking has revealed high binding affinities of quinazolin-4(3H)-one-triazole hybrids with protein targets associated with vasorelaxant activity. nih.govresearchgate.net
These examples demonstrate the power of molecular docking for predicting the biological activity of the quinazolinone scaffold. However, dedicated docking studies on this compound are not prominently featured in the available literature.
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This method is used to assess the stability of ligand-protein complexes predicted by molecular docking.
For quinazolin-4(3H)-one derivatives, MD simulations have been used to:
Confirm the stability of ligand-protein complexes, showing that certain derivatives can enhance protein stability, as indicated by lower root mean square deviation (RMSD) values. nih.govresearchgate.net
Analyze the interactions within the active site of target proteins over the simulation time, ensuring that key interactions, like hydrogen bonds, are maintained.
These simulations are crucial for validating docking results and providing a more dynamic picture of the ligand-receptor interaction. Specific MD simulation studies for this compound are not readily found in current research.
Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, along with de novo design (designing novel molecules from scratch), accelerates the discovery of new drug candidates.
The quinazolin-4(3H)-one scaffold has been a subject of such studies:
In silico screening of large compound libraries led to the discovery of 4(3H)-quinazolinones as a novel class of antibacterials that target penicillin-binding proteins. acs.org
Virtual screening has been used to identify quinazolin-4(3H)-one derivatives as potential multiple tyrosine kinase inhibitors for cancer therapy. nih.gov
These approaches have proven successful in identifying novel bioactive compounds based on the quinazolinone core. Application of these methods specifically to the this compound structure is not widely documented.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
For the quinazolin-4(3H)-one class of compounds, QSAR studies have been instrumental in understanding the structural requirements for their biological activities:
Antibacterial Activity: A three-dimensional QSAR model was developed for a series of 103 quinazolin-4(3H)-ones to analyze the structural features that influence their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antifungal Activity: QSAR investigations on benzo[g]quinazoline derivatives helped to identify the key structural components governing their activity against Candida species. nih.gov
These models are valuable for optimizing the lead compounds to enhance their potency and selectivity. While QSAR studies are common for various quinazolinone isomers, specific QSAR models focused on this compound derivatives are not prevalent in the reviewed scientific literature.
Three-Dimensional QSAR Methodologies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are pivotal in elucidating the connection between the molecular architecture of a compound and its biological efficacy. These studies generate predictive models by correlating the 3D properties of a series of molecules with their experimentally determined activities.
For quinazolin-4(3H)-one derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) have been successfully employed. In one such study, a CoMFA model was constructed to analyze 4(3H)-quinazolinone derivatives featuring dithiocarbamate (B8719985) side chains as inhibitors of thymidylate synthase, a crucial enzyme for DNA biosynthesis. nih.gov The resulting model and its three-dimensional contour maps provided clear guidelines for the structural optimization of these antifolate agents. nih.gov Similarly, a predictive 3D-QSAR model was developed for quinazolinone derivatives that incorporate hydrazone structural units, with the aim of directing future modifications to enhance their antitumor properties. rsc.org
The robustness of these models is paramount and is assessed through rigorous statistical validation. For a series of quinazolin-4(3H)-one derivatives designed as breast cancer inhibitors, a QSAR model was developed and validated, demonstrating excellent statistical parameters that confirm its predictive power. researchgate.net
Table 1: Statistical Validation Parameters for a QSAR Model of Quinazolin-4(3H)-one Derivatives researchgate.net
| Parameter | Value | Description |
|---|---|---|
| R² | 0.919 | Coefficient of determination, indicating the goodness of fit. |
| R²adj | 0.898 | Adjusted R², accounting for the number of variables. |
| Q²cv | 0.819 | Cross-validated R², measuring the internal predictive ability. |
| R²pred | 0.7907 | Predictive R² for the external test set, measuring the external predictive ability. |
Predictive Modeling for Biological Activity
Once a 3D-QSAR model is robustly validated, it serves as a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized compounds. This predictive capability significantly accelerates the drug design cycle by prioritizing the synthesis of candidates with the highest probability of success.
Researchers have utilized these models to design new series of quinazolin-4(3H)-one molecules with enhanced inhibitory capacities. For instance, a validated QSAR model was used to predict the anticancer activity (expressed as pIC50) of seven newly designed molecules. researchgate.net All the designed compounds were predicted to have better activity than the template molecule from which they were derived, demonstrating the utility of the model in lead optimization. researchgate.net
These predictive models, often combined with molecular docking and binding energy calculations, offer a comprehensive framework for understanding structure-activity relationships and provide clear, actionable guidelines for the structural modification of current lead compounds. nih.gov
Table 2: Predicted vs. Template Biological Activity for Designed Quinazolin-4(3H)-one Molecules researchgate.net
| Compound | Predicted pIC50 | Improvement Over Template |
|---|---|---|
| Template Molecule | 5.18 | - |
| Designed Compound 1 | 5.43 | Yes |
| Designed Compound 2 | 5.51 | Yes |
| Designed Compound 3 | 5.67 | Yes |
| Designed Compound 4 | 5.72 | Yes |
| Designed Compound 5 | 5.79 | Yes |
| Designed Compound 6 | 5.88 | Yes |
| Designed Compound 7 | 5.91 | Yes |
In Silico ADMET Prediction for Compound Optimization
Beyond predicting efficacy, computational methods are critical for assessing the pharmacokinetic properties of drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential step for optimizing compounds and ensuring they possess favorable drug-like characteristics.
For various series of this compound derivatives, ADMET properties are routinely predicted using specialized software platforms like SwissADME and PreADMET. researchgate.net These simulations evaluate a compound's potential to become an orally active drug by assessing its physicochemical parameters and drug-likeness. researchgate.netnih.gov Key aspects of these predictions include adherence to established guidelines like Lipinski's rule of five, which helps to forecast oral bioavailability. researchgate.net
Studies on quinazolinone-triazole hybrids and other derivatives have shown that these compounds generally exhibit favorable pharmacokinetic profiles. nih.gov For example, in silico predictions for novel quinazoline (B50416) derivatives indicated promising drug-like properties, a low risk of toxicity, and favorable metabolic and excretion profiles, enhancing their suitability for further therapeutic development. researchgate.net These computational evaluations help to identify and filter out candidates with potential liabilities, such as mutagenicity risks, early in the discovery process, thereby conserving resources and focusing efforts on the most promising molecules. nih.gov
Table 3: Common In Silico ADMET Properties Evaluated for Quinazolin-4(3H)-one Derivatives
| ADMET Parameter | Purpose | Common Finding |
|---|---|---|
| Lipinski's Rule of Five | Predicts drug-likeness and potential for oral bioavailability. | Derivatives often show good compliance, suggesting potential as oral drugs. researchgate.net |
| Gastrointestinal (GI) Absorption | Estimates the extent of absorption from the gut. | Generally predicted to have good GI absorption. mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross into the central nervous system. | Variable, depending on the specific substitutions on the quinazolinone core. |
| Metabolism (CYP450 Inhibition) | Assesses the potential for drug-drug interactions. | Evaluated to avoid compounds that may interfere with the metabolism of other drugs. |
| Toxicity/Mutagenicity | Predicts potential toxic liabilities, such as Ames mutagenicity. | Generally low risk, although some compounds may show potential risks requiring further investigation. researchgate.netnih.gov |
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Resolve protein-ligand interactions over time (e.g., M1 receptor allosteric site binding) .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications .
- Pharmacophore Modeling : Identifies essential features like hydrogen bond acceptors (e.g., lactam O) and hydrophobic pockets .
What in vitro models are used to evaluate the anticancer activity of this compound derivatives, and how do they correlate with in vivo results?
Basic Research Question
- Cell Line Screens : HT29 (colorectal adenocarcinoma) and MCF-7 (breast cancer) assess cytotoxicity via IC50 values .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms mechanism of action .
In vivo xenograft models (e.g., murine colorectal tumors) validate efficacy, though bioavailability challenges (e.g., poor solubility) often reduce translational accuracy .
How can researchers address solubility and stability issues in this compound derivatives during pre-clinical development?
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxycyclohexyl) to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance plasma stability .
- Salt Formation : Sulfonate or hydrochloride salts increase crystallinity and shelf life .
What criteria determine the choice of catalysts in synthesizing this compound derivatives?
Advanced Research Question
Catalyst selection depends on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
